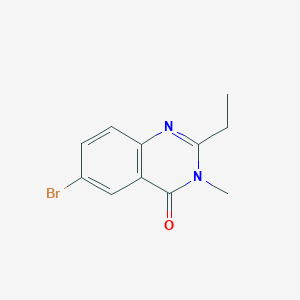
6-Bromo-2-ethyl-3-methyl-3H-quinazolin-4-one
Cat. No. B8330494
M. Wt: 267.12 g/mol
InChI Key: QXRBMEYSUPTARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08642609B2
Procedure details


The substrate of 6-bromo-2-ethyl-3-methyl-3H-quinazolin-4-one (50.0 mg, 0.189 mmol), sodium methanesulfinate (28.8 mg, 0.29 mmol) and copper (I) iodide (53.7 mg, 0.29 mmol) was placed in a flask, which was flushed with N2. DMF (2 ml) was added via syringe. The resulting mixture was irradiated at 180° C. for 30 minutes in the SmithSynthesizer Microwave reactor (Personal Chemistry) with vigorous agitation by a magnetic stirrer. The mixture was cooled to room temperature, diluted with ethyl acetate (5 ml), and then filtered. The filtrate was washed with water and brine, dried over anhydrous MgSO4, and concentrated by rotary evaporation. Purification was accomplished by HPLC (Gilson-215, 0.035% TFA in acetonitrile and 0.05% water as mobile phase). The product was collected and dried under reduced pressure to give 2-Ethyl-6-methanesulfonyl-3-methyl-3H-quinazolin-4-one (Yield 12.5 mg, 25.1%). 1H NMR (400 MHz, CDCl3): δ 1.35 (t, 3H, J=7.58 Hz), 2.83 (dd, 2H, J=14.65, 7.58 Hz), 3.02 (s, 3H), 3.58 (s, 3H), 7.73 (d, 1H, J=8.84 Hz), 8.12 (dd, 1H, J=8.84 Hz), 8.77 (d, 1H, J=2.02 Hz). MS m/z calc. 265.1, found (ESI); 266.0 (M+1)+. Retention time 2.41 minutes.


Name
copper (I) iodide
Quantity
53.7 mg
Type
catalyst
Reaction Step One

Yield
25.1%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH2:12][CH3:13])[N:6]([CH3:14])[C:5]2=[O:15].[CH3:16][S:17]([O-:19])=[O:18].[Na+]>[Cu]I>[CH2:12]([C:7]1[N:6]([CH3:14])[C:5](=[O:15])[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([S:17]([CH3:16])(=[O:19])=[O:18])[CH:3]=2)[N:8]=1)[CH3:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C(N(C(=NC2=CC1)CC)C)=O
|
|
Name
|
|
|
Quantity
|
28.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)[O-].[Na+]
|
|
Name
|
copper (I) iodide
|
|
Quantity
|
53.7 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which was flushed with N2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
DMF (2 ml) was added via syringe
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was irradiated at 180° C. for 30 minutes in the SmithSynthesizer Microwave reactor (Personal Chemistry) with vigorous agitation by a magnetic stirrer
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with ethyl acetate (5 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=NC2=CC=C(C=C2C(N1C)=O)S(=O)(=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.5 mg | |
| YIELD: PERCENTYIELD | 25.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 24.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
